1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of acetyl and methoxy groups at positions 2, 5, and 6, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone typically involves the acylation of 5,6-dimethoxybenzo[b]thiophene. One common method is the Friedel-Crafts acylation, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In anticancer research, it is believed to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
5,6-Dimethoxybenzo[b]thiophene: Lacks the acetyl group but shares the methoxy substitutions.
2-Acetylbenzo[b]thiophene: Similar structure but without the methoxy groups.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid methyl ester: Another derivative with different functional groups.
Uniqueness: 1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone stands out due to the combined presence of acetyl and methoxy groups, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C12H12O3S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(5,6-dimethoxy-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H12O3S/c1-7(13)11-5-8-4-9(14-2)10(15-3)6-12(8)16-11/h4-6H,1-3H3 |
InChI Key |
ZJNGZYDPTMVIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2S1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.